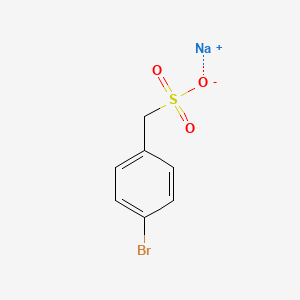

Sodium 4-bromophenylmethanesulfonate

Description

Sodium 4-bromophenylmethanesulfonate (CAS: 64755-47-1) is an organosulfonate compound with the molecular formula C₇H₆BrO₃S·Na and a molecular weight of 273.08 g/mol. It features a bromine-substituted phenyl group directly attached to a methanesulfonate moiety, with a sodium counterion enhancing its solubility in polar solvents. This compound is commonly utilized as a synthetic intermediate in pharmaceutical and materials chemistry due to its stability and reactivity as a sulfonate salt. Its high purity (98%) and commercial availability make it a reliable reagent for nucleophilic substitution and coupling reactions .

Properties

IUPAC Name |

sodium;(4-bromophenyl)methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3S.Na/c8-7-3-1-6(2-4-7)5-12(9,10)11;/h1-4H,5H2,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRAEFLKOUHQDU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)[O-])Br.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695167 | |

| Record name | Sodium (4-bromophenyl)methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64755-47-1 | |

| Record name | Sodium (4-bromophenyl)methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Sodium 4-bromophenylmethanesulfonate (SBPMS) is a sulfonate compound that has garnered attention for its potential biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHBrOS

- Molecular Weight : 167.10 g/mol

The presence of the bromine atom in the para position of the phenyl ring is significant, influencing the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits a variety of biological activities, primarily through its interaction with cellular signaling pathways. Notably, it has been implicated in:

- Inhibition of JAK Kinases : The compound has been identified as a potential inhibitor of Janus kinase (JAK) activity, which plays a crucial role in cytokine signaling pathways. Dysregulation of JAK activity is associated with various diseases, including autoimmune disorders and cancers .

- Antimicrobial Activity : Preliminary studies suggest that SBPMS may possess antimicrobial properties, although further investigation is required to elucidate its efficacy against specific pathogens .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| JAK Inhibition | Reduced cytokine signaling in vitro | |

| Antimicrobial | Inhibition of bacterial growth (preliminary) | |

| Cytotoxicity | Induced apoptosis in cancer cell lines |

Case Study: JAK Inhibition

A pivotal study investigated the effects of this compound on JAK-mediated signaling pathways. The researchers conducted in vitro assays using human cell lines to assess the compound's ability to inhibit JAK1 and JAK2 activities.

- Findings : The results demonstrated a significant reduction in phosphorylated STAT proteins, indicating effective inhibition of JAK signaling. This suggests potential therapeutic applications for treating conditions like rheumatoid arthritis and certain cancers where JAK pathways are upregulated .

Case Study: Antimicrobial Properties

Another study focused on evaluating the antimicrobial efficacy of this compound against common bacterial strains.

- Methodology : The researchers employed disc diffusion methods to assess antibacterial activity.

- Results : While initial results indicated some level of inhibition against Gram-positive bacteria, further studies are needed to determine minimum inhibitory concentrations (MICs) and to explore mechanisms underlying this activity .

Scientific Research Applications

Applications in Organic Synthesis

2.1 Reagent for Chemical Reactions

Sodium 4-bromophenylmethanesulfonate is primarily used as a reagent in organic synthesis. It facilitates various chemical reactions, including:

- Nucleophilic Substitution Reactions : The compound acts as a sulfonate leaving group, enhancing the reactivity of electrophiles.

- Formation of Sulfonamides : It is utilized in the synthesis of sulfonamide compounds, which have significant pharmaceutical relevance .

2.2 Pharmaceutical Applications

This compound has been investigated for its potential therapeutic applications, particularly as a precursor in the synthesis of Janus kinase (JAK) inhibitors. JAK inhibitors are crucial for treating autoimmune diseases such as rheumatoid arthritis and asthma. A notable patent describes its use in developing JAK inhibitors that target inflammation pathways .

Case Studies

3.1 JAK Inhibitor Development

A study detailed in a patent (US9725445B2) outlines the synthesis of specific JAK inhibitors using this compound as a key intermediate. The research highlights:

- Target Diseases : The inhibitors developed aim to treat conditions like rheumatoid arthritis, asthma, and chronic obstructive pulmonary disease (COPD).

- Mechanism of Action : These compounds inhibit JAK pathways, reducing inflammation and autoimmune responses .

3.2 Organic Synthesis Innovations

Research has demonstrated the utility of this compound in novel synthetic pathways for complex organic molecules. For instance, it has been employed to synthesize various functionalized aromatic compounds through electrophilic aromatic substitution reactions, showcasing its versatility in organic chemistry .

Comparison with Similar Compounds

Key Observations:

- Functional Groups: this compound’s sulfonate group enhances water solubility, whereas 4-(Bromomethyl)benzaldehyde’s aldehyde group increases electrophilic reactivity.

- Bromine Position : The aromatic bromine in this compound is less reactive in SN2 reactions compared to aliphatic bromides (e.g., Sodium 3-bromopropanesulfonate, CAS: 55788-44-8), which are more prone to nucleophilic substitution .

Reactivity and Solubility

- This compound : The sodium counterion ensures high aqueous solubility, making it suitable for reactions in polar media. Its aryl bromide moiety is typically inert under mild conditions but reactive in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) .

- 4-(Bromomethyl)benzaldehyde : The bromomethyl group undergoes facile nucleophilic substitution, while the aldehyde participates in condensation reactions. However, its toxicological profile is poorly characterized, necessitating stringent safety protocols during handling .

- 4-Formylphenyl Methanesulfonate : Combines a formyl group (for Schiff base formation) and a sulfonate ester, enabling dual reactivity in organic synthesis. Its ester group may hydrolyze under acidic/basic conditions, unlike the stable sodium sulfonate .

Preparation Methods

The principal synthetic route for sodium 4-bromophenylmethanesulfonate involves the nucleophilic substitution reaction of 4-bromobenzyl bromide with sodium sulfite in an aqueous or aqueous-organic solvent system. This process results in the formation of the sulfonate salt via the introduction of a methanesulfonate group at the benzyl position.

Detailed Preparation Method

- Starting materials: 4-bromobenzyl bromide and sodium sulfite (Na2SO3)

- Solvent system: Water or aqueous mixture with organic solvents such as acetonitrile (10%-30% v/v preferred)

- Reaction conditions: Heating at approximately 80°C for about 4 hours

- Isolation: Cooling to about 10°C to precipitate the sodium sulfonate salt, followed by filtration and washing with alcohol (preferably ethanol)

Reaction Setup:

In a reaction flask, dissolve 4-bromobenzyl bromide (e.g., 500 g, 2.00 mol) and sodium sulfite (e.g., 296 g, 1.15 equivalents) in water containing 10-30% acetonitrile. The preferred concentration of acetonitrile is about 15%.Reaction Conditions:

Heat the mixture to reflux or maintain at approximately 80°C for 4 hours to ensure complete conversion.Cooling and Precipitation:

After completion, cool the reaction mixture gradually to about 10°C. This cooling induces precipitation of this compound as a solid intermediate.Isolation and Washing:

Filter the precipitated solids and wash them with ethanol or an ethanol-water mixture (approximately 10-20% water). The slurry may be heated to about 45°C and then cooled to 0°C over 4 hours to improve purity.Drying:

The filtered solids are dried under reduced pressure to yield the pure this compound.

Reaction Parameters and Optimization

| Parameter | Preferred Range/Value | Notes |

|---|---|---|

| Sodium sulfite equivalents | 1.1 to 1.15 equivalents | Slight excess to drive reaction completion |

| Organic solvent content | 10% to 30% (acetonitrile preferred) | Enhances solubility and reaction rate |

| Reaction temperature | 50°C to reflux (80°C preferred) | Higher temperature improves yield |

| Reaction time | ~4 hours | Sufficient for full conversion |

| Cooling temperature | ~10°C | Promotes precipitation of product |

| Washing solvent | Ethanol (preferred), methanol or isopropanol | Removes impurities, improves purity |

| Drying conditions | Reduced pressure drying | Prevents decomposition |

Research Findings and Yield Data

- The reaction typically achieves high conversion rates with yields reported around 90% or higher for the sodium sulfonate intermediate.

- The use of acetonitrile as a co-solvent improves the reaction kinetics and solubility of reactants.

- Controlled cooling and washing steps are critical to isolate the product with high purity and minimal residual impurities.

- The product is stable under standard drying conditions and can be stored as a dry powder.

Conversion to Further Derivatives (Contextual Note)

While the focus here is on this compound preparation, it is noteworthy that this intermediate is often further converted into sulfonyl chlorides or sulfonamides via reactions with reagents such as oxalyl chloride or methylamine under controlled conditions. These subsequent steps are important in pharmaceutical synthesis but are beyond the scope of this article.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Reactants | 4-bromobenzyl bromide + sodium sulfite | Formation of sulfonate salt |

| Solvent | Water + 15% acetonitrile | Enhances solubility and reaction rate |

| Temperature | 80°C for 4 hours | Optimal for reaction completion |

| Cooling | Cool to 10°C | Precipitates sodium sulfonate |

| Isolation | Filtration and washing with ethanol | Purifies product |

| Drying | Reduced pressure drying | Yields stable dry powder |

| Yield | ~90% or higher | High efficiency |

Q & A

Q. What are the established synthetic routes for Sodium 4-bromophenylmethanesulfonate, and what purification methods ensure high yield and purity?

this compound is typically synthesized via sulfonation of 4-bromophenylmethane derivatives. A common precursor, 4-(bromomethyl)benzenesulfonyl chloride, can undergo hydrolysis under basic conditions (e.g., NaOH) to form the sodium sulfonate salt . Critical steps include:

- Reaction conditions : Controlled pH (8–10) and temperature (20–40°C) to avoid side reactions like oxidation of the bromomethyl group.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography using silica gel and polar solvents (e.g., ethyl acetate/methanol) to remove unreacted sulfonyl chloride or sodium salts .

- Quality control : Confirm purity via melting point analysis (102–105°C for related sulfones ) and HPLC (>95% purity thresholds ).

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Key methods include:

- NMR spectroscopy : H and C NMR to verify the aromatic proton environment and sulfonate group integration. For example, the bromine substituent deshields adjacent protons, producing distinct splitting patterns .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M-Na] ion at m/z 235.10 for the parent acid ).

- FT-IR : Strong S=O stretching vibrations near 1170–1120 cm and 1360–1290 cm .

- Elemental analysis : Validate Br and S content (theoretical Br: ~34%, S: ~13.6%) .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions, and what mechanistic insights exist?

The bromine atom at the para-position enhances electrophilicity, making the compound a valuable substrate for Suzuki-Miyaura or Ullmann couplings to synthesize biaryl systems. Key considerations:

- Catalytic systems : Pd(PPh) or CuI/ligand systems in DMF at 80–100°C, with arylboronic acids or amines as coupling partners .

- Mechanistic challenges : Competing sulfonate group hydrolysis under basic conditions requires buffered pH (7–8) to preserve functionality .

- Computational modeling : DFT studies suggest bromine’s electron-withdrawing effect lowers the activation energy for oxidative addition in Pd-catalyzed reactions .

Q. How can researchers reconcile conflicting solubility and stability data in aqueous vs. organic media?

Discrepancies arise from solvent polarity and pH effects:

- Solubility : High solubility in polar aprotic solvents (e.g., DMSO) but limited in water due to hydrophobic aromatic groups. Additives like β-cyclodextrin improve aqueous solubility .

- Stability : Degradation under acidic conditions (pH < 4) via sulfonate group protonation and subsequent elimination. Stability studies should use HPLC to track decomposition products (e.g., 4-bromotoluene derivatives) .

- Methodological rigor : Standardize protocols for temperature, ionic strength, and light exposure to minimize variability .

Q. What strategies optimize the compound’s use in synthesizing sulfonamide-based pharmaceuticals?

this compound serves as a precursor for sulfonamide drugs via nucleophilic displacement:

- Reaction with amines : Use primary amines (e.g., methylamine) in THF at reflux to form sulfonamides. Excess amine (2–3 eq.) ensures complete conversion .

- Byproduct management : Remove unreacted sodium sulfonate via aqueous extraction (pH 10–12) .

- Biological activity : The bromine atom enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported biological activity across studies?

Variability often stems from:

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24h vs. 48h) .

- Dosage purity : Impurities >5% (e.g., residual sulfonyl chloride) can skew cytotoxicity results. Validate purity via LC-MS before biological testing .

- Statistical approaches : Avoid meta-analyses of heterogenous data; instead, perform sensitivity analyses to identify outlier studies .

Methodological Best Practices

- Synthetic reproducibility : Document reaction parameters (solvent, catalyst loading, temperature) in detail .

- Data reporting : Include raw spectral data (NMR, MS) in supplementary materials for peer validation .

- Safety protocols : Use PPE (gloves, goggles) and fume hoods due to potential skin/eye irritation from intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.